molecular formula C8H6ClN3O2 B8246127 6-Chloro-1-methyl-5-nitro-1H-indazole

6-Chloro-1-methyl-5-nitro-1H-indazole

Cat. No.: B8246127
M. Wt: 211.60 g/mol
InChI Key: KYGLXDZUIJGHIQ-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-5-nitro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-nitroaniline with methyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-5-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 6-Chloro-1-methyl-5-amino-1H-indazole.

    Substitution: 6-Amino-1-methyl-5-nitro-1H-indazole or 6-Thio-1-methyl-5-nitro-1H-indazole.

    Cyclization: More complex indazole derivatives.

Scientific Research Applications

6-Chloro-1-methyl-5-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-methyl-1H-indazole: Lacks the nitro group, resulting in different reactivity and biological activity.

    5-Nitro-1H-indazole: Lacks the chloro and methyl groups, affecting its chemical properties and applications.

    1-Methyl-5-nitro-1H-indazole:

Uniqueness

6-Chloro-1-methyl-5-nitro-1H-indazole is unique due to the presence of all three functional groups (chloro, methyl, and nitro) in the indazole ring. This combination of substituents enhances its chemical reactivity and broadens its range of applications in scientific research and industry .

Properties

IUPAC Name

6-chloro-1-methyl-5-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-11-7-3-6(9)8(12(13)14)2-5(7)4-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGLXDZUIJGHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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